Ethyl 2,3-dichlorobenzoylformate
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Description
Synthesis Analysis
The synthesis of ethyl 2,3-dichlorobenzoylformate-related compounds has been achieved through various methods, including base-promoted annulation reactions and Knoevenagel condensation reactions. For instance, a base-promoted [3 + 2] annulation reaction of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds provides an efficient route to multi-substituted fulvenes (Zhu et al., 2014). Similarly, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized by Knoevenagel condensation, showcasing the compound's involvement in the formation of complex molecular structures (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of ethyl chlorothioformate, a related compound, has been investigated, revealing exclusive synperiplanar conformation and gauche orientation of the ethyl group, providing insights into the conformational preferences of chlorothioformate species (Rodríguez Pirani et al., 2011).
Chemical Reactions and Properties
Ethyl 2,3-dichlorobenzoylformate undergoes various chemical reactions, contributing to the synthesis of diverse compounds. For example, the base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes has been reinvestigated, leading to the production of ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates (Tsuboi et al., 1987).
Physical Properties Analysis
The physical properties, such as crystal structure and spectroscopic characterizations, have been extensively analyzed. For instance, the crystal and molecular structure of ethyl 4-hydrazinobenzoate hydrochloride provides valuable information on the compound's solid-state characteristics and non-covalent interactions (Restrepo et al., 2019).
Chemical Properties Analysis
Ethyl 2,3-dichlorobenzoylformate's chemical properties have been elucidated through various studies, including DFT and AIM analyses on novel derivatives, highlighting the compound's reactivity and interaction capabilities (Singh et al., 2013).
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Functionalized Compounds
Ethyl 2-methyl-2,3-butadienoate and similar compounds undergo annulation reactions with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. These reactions are significant for synthesizing complex organic molecules with complete regioselectivity and excellent yields, illustrating the utility of ethyl derivatives in facilitating complex organic transformations (Xue-Feng Zhu et al., 2003).
2. Annulation Reactions for Synthesizing Fulvenes
A base-promoted annulation reaction of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds provides an efficient route to synthesize multi-substituted fulvenes. This method demonstrates the role of ethyl derivatives in constructing cyclic compounds with unique properties, underscoring their importance in synthetic chemistry (Yuequan Zhu et al., 2014).
3. Study of Polymorphism in Pharmaceutical Compounds
Research on polymorphic forms of certain ethyl derivatives, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, reveals the complexities of characterizing solid forms of pharmaceutical compounds. Such studies are crucial for understanding the physical and chemical properties that affect the stability and efficacy of drugs (F. Vogt et al., 2013).
properties
IUPAC Name |
ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXVZWLBSUWYJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641286 |
Source
|
Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dichlorobenzoylformate | |
CAS RN |
180868-99-9 |
Source
|
Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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